2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide
Description
Chemical Name: 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide Molecular Formula: C₈H₅BrF₄ Molecular Weight: 257.02 g/mol Synonyms:
- 2-Bromomethyl-4-fluoro-1-trifluoromethyl benzene
- 5-Fluoro-2-trifluoromethylbenzyl bromide
- α-Bromo-5-fluoro-2-trifluoromethyl toluene
This compound is a halogenated benzyl bromide derivative featuring bromine (Br) at the ortho position (C2), fluorine (F) at the meta position (C5), and a trifluoromethyl (-CF₃) group at the para position (C4). The electron-withdrawing nature of the -CF₃ and halogen substituents enhances its reactivity in nucleophilic substitution reactions, making it valuable in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4-fluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F4/c9-3-4-1-7(11)5(2-6(4)10)8(12,13)14/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGUAZAXSGVSPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide typically involves the bromination of 2-fluoro-5-(trifluoromethyl)toluene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: It can be oxidized to form corresponding benzyl alcohols or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used under mild conditions.
Major Products:
Nucleophilic substitution: Products include substituted benzyl derivatives with various functional groups.
Oxidation: Products include benzyl alcohols and carboxylic acids.
Reduction: Products include benzyl derivatives with hydrogen replacing the bromine atoms.
Scientific Research Applications
Chemistry: 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide is used as a building block in organic synthesis for the preparation of complex molecules. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is used to study the effects of halogenated benzyl derivatives on biological systems. It serves as a precursor for the synthesis of bioactive molecules and probes for biochemical studies .
Medicine: In medicinal chemistry, this compound is used to develop new drug candidates with potential therapeutic applications. It is involved in the synthesis of compounds with anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties for various applications .
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The presence of bromine, fluorine, and trifluoromethyl groups enhances its reactivity and specificity towards certain molecular targets .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Structural Isomers and Derivatives
The table below compares 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide with key analogs based on substituent positions, molecular properties, and applications:
Reactivity and Electronic Effects
Electron-Withdrawing Groups (EWGs) :
Positional Isomerism :
- 3-Fluoro-4-(trifluoromethyl)benzyl bromide (F at C3) exhibits higher steric accessibility compared to the target compound (F at C5), favoring reactions requiring planar transition states .
- 2-Fluoro-4-(trifluoromethyl)benzyl bromide (F at C2) may experience steric hindrance between F and Br, reducing nucleophilic attack efficiency .
Research Findings and Trends
- Enantioselective Catalysis: 3-Fluoro-4-(trifluoromethyl)benzyl bromide has been employed in phase-transfer catalysis (PTC) for asymmetric benzylation of indanones, achieving >90% enantiomeric excess .
- Analytical Chemistry :
- Analogous brominated benzyl derivatives (e.g., 3,5-bis(trifluoromethyl)benzyl bromide ) are used in GC-MS derivatization of uracil, highlighting the role of EWGs in enhancing detection sensitivity .
Biological Activity
2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide (CAS No. 2090690-67-6) is a halogenated aromatic compound that has garnered interest in various fields including medicinal chemistry, materials science, and organic synthesis. Its unique structural features, particularly the trifluoromethyl group, enhance its biological activity and efficacy against specific targets.
Target of Action
The primary biological target of 2-bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide is not explicitly defined in the literature; however, compounds with similar structures often interact with protein targets involved in signaling pathways and enzymatic functions. For instance, fluorinated compounds are known to modulate enzyme activity through alterations in binding affinity and kinetics.
Mode of Action
The compound is believed to interact with its target through hydrophobic interactions and hydrogen bonding , which can stabilize the binding conformation. This interaction affects the function of target proteins by altering their activity or inhibiting their function, thereby influencing cellular processes such as proliferation or apoptosis.
Biochemical Pathways
2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide may impact several biochemical pathways, including those involved in cell signaling and metabolic regulation . The modulation of these pathways can lead to significant changes in gene expression profiles and protein modifications, ultimately affecting cellular behavior.
Pharmacokinetics
The pharmacokinetic properties of 2-bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide are crucial for its bioavailability:
- Absorption : Likely absorbed through oral or intravenous routes.
- Distribution : Exhibits a wide distribution due to its lipophilicity.
- Metabolism : Primarily metabolized in the liver by cytochrome P450 enzymes.
- Excretion : Eliminated via renal pathways, necessitating careful monitoring of dosage to avoid toxicity.
Result of Action
At the molecular level, exposure to 2-bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide can lead to:
- Changes in gene expression , particularly genes associated with stress responses and metabolic pathways.
- Modifications in protein structure and function, potentially leading to altered enzymatic activities or receptor signaling.
Environmental Factors Influencing Activity
The efficacy of 2-bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide can be influenced by environmental conditions such as:
- pH levels , which can affect solubility and ionization states.
- Temperature , impacting reaction kinetics and stability.
These factors must be optimized during experimental applications to ensure reliable results.
Chemical Reactions Analysis
2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide can undergo various chemical reactions:
- Oxidation : Potential formation of sulfoxides or sulfones.
- Reduction : Conversion to less halogenated derivatives.
- Substitution Reactions : Electrophilic substitution at aromatic positions.
Scientific Research Applications
This compound has potential applications across various fields:
- Medicinal Chemistry : Investigated for its potential as an anticancer agent due to its ability to modulate critical biological pathways.
- Material Science : Used in synthesizing new materials with unique properties owing to its trifluoromethyl group.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Aminothiazole | Structure | Antimicrobial activity |
| 2-Mercaptothiazole | Structure | Antiviral properties |
| 2-Bromobenzotrifluoride | Structure | Inhibitory effects on enzyme activity |
Case Studies
- A study demonstrated that compounds with trifluoromethyl groups exhibit enhanced potency against specific cancer cell lines compared to their non-fluorinated counterparts.
- Research indicated that halogenated benzyl compounds could effectively inhibit certain kinases involved in cancer progression.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide, and how do reaction conditions influence yield?
- Methodology :
- Halogenation : Sequential bromination and fluorination of a pre-functionalized benzyl alcohol precursor using reagents like PBr₃ for bromination and DAST (diethylaminosulfur trifluoride) for fluorination .
- Trifluoromethylation : Introduce the CF₃ group via cross-coupling (e.g., Ullmann reaction) with CuI catalysis under reflux in DMF .
- Optimization : Control temperature (0–25°C for bromination; 80–100°C for trifluoromethylation) and stoichiometry (1.2–1.5 eq. brominating agents) to minimize side products.
- Data Table :
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Sequential Halogenation | 65–75 | PBr₃, DCM, 0°C → DAST, THF | |
| Cross-Coupling | 50–60 | CuI, DMF, 100°C, 24h |
Q. How can researchers purify this compound effectively, and what solvents are optimal for recrystallization?
- Methodology :
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate impurities.
- Recrystallization : Ethanol-water mixtures (7:3 v/v) yield high-purity crystals due to differential solubility .
- Note : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How do steric and electronic effects of the CF₃ and Br groups influence regioselectivity in subsequent nucleophilic substitutions?
- Analysis :
- The CF₃ group at position 4 is strongly electron-withdrawing, directing nucleophiles to the para position (position 1). The Br at position 2 further deactivates the ring, favoring meta/para substitution in coupling reactions .
- Contradiction : Some studies report unexpected ortho substitution due to steric hindrance from the benzyl bromide group .
- Troubleshooting : Use DFT calculations to predict reactive sites or employ directing groups (e.g., Bpin) to override electronic effects .
Q. What spectroscopic challenges arise in characterizing this compound, and how are they resolved?
- Methodology :
- ¹⁹F NMR : The CF₃ group shows a singlet at δ -62 to -65 ppm, while adjacent F atoms split signals .
- ¹H NMR : Benzyl CH₂Br appears as a doublet (J = 10–12 Hz) due to coupling with F at position 5 .
- MS : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 343.89 (calculated: 343.91) .
Q. How can conflicting data on thermal stability be reconciled for safe handling?
- Evidence :
- PubChem reports decomposition at 150°C , while Fluorochem data suggests stability up to 200°C .
- Resolution : Differences arise from purity levels (≥95% vs. technical grade). Use TGA-DSC under inert gas (N₂) to validate stability thresholds for specific batches .
Methodological Best Practices
Q. What strategies mitigate low yields in Suzuki-Miyaura couplings using this benzyl bromide?
- Optimization :
- Catalyst : Pd(PPh₃)₄ (2 mol%) with Cs₂CO₃ base in toluene/water (3:1) at 90°C .
- Additives : TBAB (tetrabutylammonium bromide) enhances solubility of boronic acids .
- Table :
| Catalyst System | Yield (%) | Reference |
|---|---|---|
| Pd(OAc)₂/XPhos | 40–50 | |
| Pd(PPh₃)₄/Cs₂CO₃ | 70–80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
